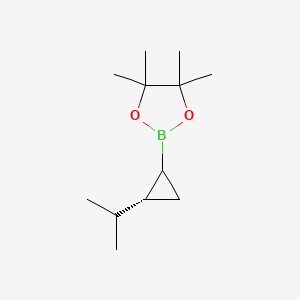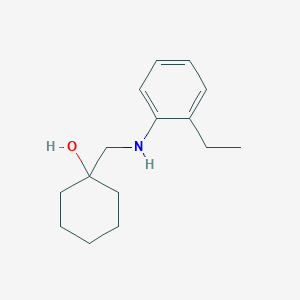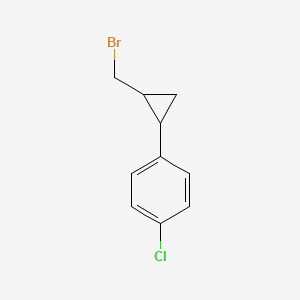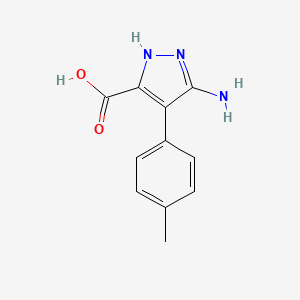![molecular formula C20H10Br2N2 B13347218 3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
3,11-Dibromodibenzo[a,j]phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Dibromodibenzo[a,j]phenazine is a chemical compound with the molecular formula C20H10Br2N2. It is a derivative of dibenzo[a,j]phenazine, characterized by the presence of two bromine atoms at the 3 and 11 positions of the phenazine ring system.
準備方法
The synthesis of 3,11-Dibromodibenzo[a,j]phenazine typically involves the bromination of dibenzo[a,j]phenazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
3,11-Dibromodibenzo[a,j]phenazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenazine ring system can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with tailored properties .
科学的研究の応用
3,11-Dibromodibenzo[a,j]phenazine has found applications in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as fluorescent probes and imaging agents in biological studies.
Medicine: Research has explored the potential of this compound derivatives as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,11-Dibromodibenzo[a,j]phenazine and its derivatives involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to their observed effects. For example, in biological systems, the compound may bind to DNA or proteins, affecting their function and leading to changes in cellular processes .
In the context of materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in the development of electronic devices .
類似化合物との比較
3,11-Dibromodibenzo[a,j]phenazine can be compared with other similar compounds, such as:
Dibenzo[a,j]phenazine: The parent compound without bromine substitution.
3,11-Diaminodibenzo[a,j]phenazine: A derivative with amino groups instead of bromine atoms.
Phenazine: A simpler structure with a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
特性
分子式 |
C20H10Br2N2 |
|---|---|
分子量 |
438.1 g/mol |
IUPAC名 |
7,19-dibromo-2,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C20H10Br2N2/c21-13-3-5-15-11(9-13)1-7-17-19(15)24-20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10H |
InChIキー |
MAVBQTBTGPWTBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2N=C4C5=C(C=CC4=N3)C=C(C=C5)Br)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)


![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)

![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
